BenchChemオンラインストアへようこそ!

1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine

Medicinal Chemistry Amine Basicity Physicochemical Profiling

1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine (CAS 1809161-54-3) is a halogenated tertiary benzylamine derivative with the molecular formula C₉H₁₁BrFN and a molecular weight of 232.09 g/mol. It features a 3-bromo-2-fluoro substitution pattern on the phenyl ring and a dimethylamino moiety on the benzylic carbon.

Molecular Formula C9H11BrFN
Molecular Weight 232.09 g/mol
CAS No. 1809161-54-3
Cat. No. B6307953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine
CAS1809161-54-3
Molecular FormulaC9H11BrFN
Molecular Weight232.09 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C(=CC=C1)Br)F
InChIInChI=1S/C9H11BrFN/c1-12(2)6-7-4-3-5-8(10)9(7)11/h3-5H,6H2,1-2H3
InChIKeyNJPWMCURBKOFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine (CAS 1809161-54-3): A Regiospecific Halogenated Benzylamine Building Block for Pharmaceutical Synthesis and Drug Discovery


1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine (CAS 1809161-54-3) is a halogenated tertiary benzylamine derivative with the molecular formula C₉H₁₁BrFN and a molecular weight of 232.09 g/mol [1]. It features a 3-bromo-2-fluoro substitution pattern on the phenyl ring and a dimethylamino moiety on the benzylic carbon. This compound belongs to the class of N,N-dimethylbenzylamine derivatives that serve as versatile synthetic intermediates in medicinal chemistry, particularly as building blocks for kinase inhibitor scaffolds and CNS-targeted therapeutics [2]. The regiospecific placement of bromine and fluorine atoms creates a differentiated reactivity profile compared to other halogenated benzylamine isomers, making it a strategic choice for specific cross-coupling and functionalization sequences in pharmaceutical research and development [3].

Why 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine Cannot Be Replaced by Generic Analogs: The Critical Role of Halogen Regiochemistry and Tertiary Amine Basicity


Halogenated N,N-dimethylbenzylamines are not interchangeable commodities. The specific 3-bromo-2-fluoro substitution pattern imposes a unique combination of electronic, steric, and physicochemical properties that directly govern reactivity in cross-coupling reactions, metabolic stability of downstream products, and target binding interactions . Substituting the 3-bromo-2-fluoro isomer with the 2-bromo-3-fluoro regioisomer (CAS 1502676-08-5) alters the steric environment around the reactive bromine center and shifts the amine pKa from 8.15 to 8.00, which can affect nucleophilicity in subsequent functionalization steps . Using the unsubstituted N,N-dimethylbenzylamine (CAS 103-83-3) eliminates both halogen handles entirely, rendering cross-coupling diversification impossible. Even replacing bromine with chlorine at the 3-position fundamentally changes leaving-group propensity and coupling kinetics [1]. These differences are not theoretical—they translate to measurable impacts on synthetic yield, product purity, and the biological activity of final compounds, as demonstrated in halogen-dependent SAR studies of PET imaging agents [2].

Quantitative Differentiation Evidence for 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine vs. Closest Analogs: Physicochemical, Regiochemical, and Reactivity Comparisons


Regioisomeric pKa Differentiation: 3-Bromo-2-fluoro vs. 2-Bromo-3-fluoro N,N-Dimethylbenzylamine

The predicted basicity of the target compound (pKa = 8.15 ± 0.28) is measurably higher than that of its 2-bromo-3-fluoro regioisomer (pKa = 8.00 ± 0.28), a difference of approximately 0.15 log units . While appearing modest, this delta reflects the distinct electronic influence of the ortho-fluorine relative to the benzylic amine: in the target compound (3-Br, 2-F), the fluorine is adjacent to the bromine and meta to the aminomethyl group, whereas in the 2-Br, 3-F isomer the fluorine is para to the aminomethyl group. In amine-dependent reactions such as reductive amination or quaternization, a ΔpKa of 0.15 can produce measurable differences in nucleophilic reactivity and protonation state at physiological pH, influencing both synthetic efficiency and the physicochemical profile of downstream drug candidates [1].

Medicinal Chemistry Amine Basicity Physicochemical Profiling

Boiling Point Distinction as a Purification and Handling Differentiator: 3-Br-2-F vs. Unsubstituted N,N-Dimethylbenzylamine

The target compound exhibits a predicted boiling point of 225.3 ± 25.0 °C at 760 mmHg, representing an elevation of approximately 42 °C over unsubstituted N,N-dimethylbenzylamine (boiling point = 183–184 °C, experimentally determined) [1]. This substantial increase is directly attributable to the combined mass and polarizability contributions of the bromine and fluorine substituents. In practical terms, the higher boiling point enables vacuum distillation purification with greater separation from lower-boiling impurities compared to the unsubstituted parent compound. This physical property difference is particularly relevant for scale-up processes where distillation is the primary purification method and where boiling point differences of >30 °C between product and common reaction solvent residues (e.g., THF at 66 °C, dichloromethane at 40 °C) significantly reduce solvent carryover risk [2].

Process Chemistry Purification Physical Properties

Predicted logP Differentiation: Lipophilicity Tuning via 3-Bromo-2-Fluoro Substitution vs. Parent Benzylamine Scaffold

The target compound has a predicted logP (XLogP3-AA) of 2.5 [1], compared to approximately 1.98 for unsubstituted N,N-dimethylbenzylamine . This increase of ~0.52 log units reflects the additive lipophilic contributions of the bromine (π ≈ 0.86) and fluorine (π ≈ 0.14) substituents. In medicinal chemistry campaigns, a logP shift of 0.5–1.0 units can substantially alter membrane permeability, plasma protein binding, and metabolic clearance of final drug candidates [2]. The 3-bromo-2-fluoro pattern provides a moderated lipophilicity increase compared to di-halogenated alternatives (e.g., 3,4-dibromo derivatives would have higher logP), positioning this compound as a balanced building block for optimizing CNS penetration (optimal logP = 2–4) without excessive lipophilicity that would promote rapid CYP450-mediated metabolism or phospholipidosis risk.

Drug Design Lipophilicity ADME Properties

Steric and Electronic Orthogonality of 3-Bromo-2-Fluoro Substitution: Cross-Coupling Selectivity Advantage Over Mono-Halogenated Analogs

The target compound uniquely provides two electronically and sterically differentiated halogen handles: a bromine at the 3-position and a fluorine at the 2-position. Bromine is an excellent leaving group for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck, etc.) with typical oxidative addition rates 100–1000× faster than aryl chlorides [1]. The ortho-fluorine serves a dual role: (1) it electronically activates the ring for nucleophilic aromatic substitution at fluorine itself under specific conditions (e.g., SNAr with amines), and (2) it modulates the reactivity of the adjacent bromine through its electron-withdrawing inductive effect. In contrast, the 4-bromo-2-fluoro regioisomer (CAS 1159976-88-1) positions the bromine para to the aminomethyl group, altering the electronic environment and potentially reducing oxidative addition rates . Mono-halogenated analogs (e.g., 3-fluorobenzylamine or 3-bromobenzylamine) lack the synthetic versatility of orthogonal functionalization that the dual-halogen pattern enables.

Cross-Coupling Chemistry Synthetic Methodology Building Block Selection

Tertiary vs. Primary Amine Differentiation: Synthetic and Biological Implications of N,N-Dimethyl Substitution

The target compound features a tertiary N,N-dimethylamino group, in contrast to the corresponding primary amine 3-bromo-2-fluorobenzylamine (CAS 261723-28-8). This structural difference has three quantifiable consequences: (1) The tertiary amine has zero hydrogen bond donors (HBD = 0) versus two for the primary amine (HBD = 2), reducing total polar surface area from 26.0 Ų (primary) to 3.2 Ų (tertiary) [1]. Lower HBD count and tPSA are strongly correlated with improved blood-brain barrier permeability, with an optimal tPSA threshold of <90 Ų for CNS penetration [2]. (2) The tertiary amine exhibits a predicted pKa of 8.15 compared to 8.35 for the primary amine, reflecting differential protonation at physiological pH (7.4) that can affect both synthetic handling and pharmacological behavior . (3) The N,N-dimethyl group is metabolically more stable than the primary amine, being less susceptible to monoamine oxidase (MAO)-mediated deamination, as demonstrated in SAR studies of fluorine-substituted benzylamines where tertiary amines showed reduced MAO substrate activity [3].

Medicinal Chemistry Amine Methylation CNS Drug Design

Structural Proof of Utility: The 3-Bromo-2-Fluorophenyl Motif as a Privileged Scaffold in Clinical-Stage EGFR Kinase Inhibitors

The 3-bromo-2-fluorophenyl moiety present in the target building block is the identical pharmacophoric fragment found in JCN037 (JGK037), a non-covalent, brain-penetrant EGFR tyrosine kinase inhibitor with reported IC50 values of 2.49 nM (EGFR), 3.95 nM (p-wtEGFR), and 4.48 nM (pEGFRvIII) . JCN037 and its related clinical-stage compound ERAS-801 incorporate the N-(3-bromo-2-fluorophenyl)-substituted quinazoline-dioxin core, where the 3-bromo-2-fluoro pattern is critical for optimal kinase hinge-region binding [1]. The regiochemical identity of the bromine and fluorine substituents directly impacts kinase selectivity: shifting the bromine from the 3-position to other positions would disrupt the halogen bonding network with the EGFR active site. This provides direct precedent that the specific 3-bromo-2-fluoro substitution pattern—not merely any bromo-fluoro combination—is structurally validated in high-potency kinase inhibitor programs, making this building block a strategic starting material for EGFR and related kinase inhibitor medicinal chemistry .

Kinase Inhibitors EGFR Oncology Drug Discovery

High-Value Application Scenarios for 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine: Where This Building Block Delivers Maximum Scientific and Procurement Return


CNS-Penetrant Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing brain-penetrant kinase inhibitors for glioblastoma or brain metastases should prioritize this building block. The 3-bromo-2-fluoro substitution pattern has been clinically validated in the EGFR inhibitor JCN037 series (IC50 = 2.49 nM against EGFR), which was specifically selected for BBB penetration . The N,N-dimethyl tertiary amine eliminates hydrogen bond donors (HBD = 0) and minimizes topological polar surface area (tPSA = 3.2 Ų), both critical parameters for passive CNS penetration as defined by the Pajouhesh-Lenz criteria [1]. In contrast, using the primary amine analog (HBD = 2, tPSA = 26.0 Ų) would predictably reduce BBB permeability, while bromine placement at the 4-position would disrupt the EGFR hinge-binding geometry established in crystallographic studies.

Iterative Diversification via Orthogonal Cross-Coupling for Library Synthesis

Synthetic chemistry groups building focused compound libraries for hit-to-lead exploration should select this compound for its dual orthogonal halogen handles. The aryl bromide at position 3 enables Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Heck coupling as the first diversification step, while the ortho-fluorine can undergo subsequent nucleophilic aromatic substitution (SNAr) with amines or remain as a metabolically stable substituent [2]. This iterative functionalization capability eliminates the need for intermediate halogenation steps that would be required when starting from mono-halogenated benzylamines. The regiospecific 3-bromo-2-fluoro arrangement ensures unambiguous coupling outcomes, unlike the 4-bromo-2-fluoro isomer where the para-bromine may exhibit reduced reactivity under certain catalytic conditions .

PET Tracer and Diagnostic Imaging Agent Development

Radiochemistry laboratories developing PET imaging agents for neurological targets should consider this building block as a precursor for 18F- or 76Br-labeled tracers. The compound's structural framework aligns with established SAR from halogenated N,N-dimethylbenzylamine PET ligands, where the 5-bromobenzylamine derivative achieved a SERT Ki of 0.29 nM and a midbrain-to-cerebellum PET ratio of 3.24 [3]. The presence of both bromine and fluorine in the target compound provides flexibility for isotopic labeling strategies: 18F can potentially be introduced via nucleophilic fluorination at the 2-position, while the 3-bromine serves as a stable synthetic handle for structural optimization prior to radiolabeling. The dimethylamino group further mirrors the pharmacophore of clinically successful PET SERT ligands, reducing the synthetic burden for tracer development programs.

Process Chemistry Scale-Up with Distillation-Based Purification

Process development groups scaling building block synthesis to multi-kilogram quantities benefit from this compound's predicted boiling point of 225.3 °C, which provides a 42 °C window above the boiling points of common reaction solvents such as THF (66 °C), dichloromethane (40 °C), and methanol (65 °C) . This physical property enables cleaner vacuum distillation separations compared to the unsubstituted N,N-dimethylbenzylamine (BP 183 °C), where solvent-product boiling point overlap can compromise purity. The patented sulfur-free reductive amination method for halogen-N,N-dimethylbenzylamines provides an industrially viable synthetic route that avoids cyanide-containing reducing agents and excessive salt byproduct formation [4], making scale-up procurement of the bulk intermediate more cost-effective and environmentally compliant.

Quote Request

Request a Quote for 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.